molecular formula C14H7Cl3F3N5O B2378049 [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone CAS No. 2059493-26-2

[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone

Cat. No. B2378049
CAS RN: 2059493-26-2
M. Wt: 424.59
InChI Key: UOZYDBCDNVEVMH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Treatment of Tenosynovial Giant Cell Tumour

“[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone” has been granted orphan designation for the treatment of tenosynovial giant cell tumour, both localised and diffuse type . This condition is where the tissue surrounding the joints and tendons, called the synovial lining or synovium, expands abnormally forming outgrowths of the joint .

Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Improved Drug Potency

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3N5O/c15-7-2-1-3-8(16)10(7)13(26)25-12(22-23-24-25)11-9(17)4-6(5-21-11)14(18,19)20/h1-5,12H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZYDBCDNVEVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N2C(N=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone

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